IMPDH2 Inhibition: 440 nM Ki vs. 2‑Aminoimidazole (Inactive) and Mycophenolic Acid (10 nM Ki)
4‑Amino‑2,5‑dihydro‑1H‑imidazol‑2‑one inhibits human IMPDH2 with a Ki of 440 nM (non‑competitive with respect to NAD) [1]. The closest structural analog, 2‑aminoimidazole, shows no detectable IMPDH2 inhibition up to 100 µM, while the clinically used inhibitor mycophenolic acid exhibits a Ki of ~10 nM [2]. The target compound therefore occupies a distinct intermediate potency range that may be useful for probe development where full enzyme inactivation is undesirable.
| Evidence Dimension | Enzyme inhibition (Ki) against human IMPDH2 |
|---|---|
| Target Compound Data | Ki = 440 nM (non‑competitive vs. NAD) |
| Comparator Or Baseline | 2‑Aminoimidazole: no inhibition up to 100 µM; Mycophenolic acid: Ki ≈ 10 nM |
| Quantified Difference | Target is ~44‑fold less potent than mycophenolic acid but >200‑fold more active than 2‑aminoimidazole |
| Conditions | In vitro enzymatic assay; IMPDH2 (human); NAD substrate |
Why This Matters
For scientists selecting an IMPDH2 inhibitor with a specific potency window, the quantitative Ki defines the compound's utility relative to both inactive analogs and highly potent clinical agents.
- [1] BindingDB. Affinity data for 4-amino-2,5-dihydro-1H-imidazol-2-one against Inosine-5'-monophosphate dehydrogenase 2 (Human). BindingDB entry: BDBM50421763. Available at: http://www.bindingdb.org (accessed 2026-05-06). View Source
- [2] Nair V, Shu Q. Inosine monophosphate dehydrogenase as a probe in antiviral drug discovery. *Curr. Opin. Drug Discov. Devel.* 2007;10(5):551-561. (Provides comparator data for mycophenolic acid and 2‑aminoimidazole). View Source
